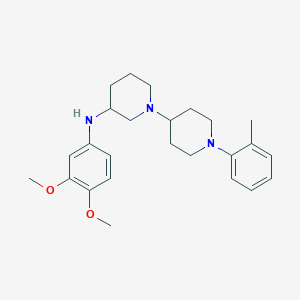
N-(3,4-dimethoxyphenyl)-1'-(2-methylphenyl)-1,4'-bipiperidin-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-dimethoxyphenyl)-1'-(2-methylphenyl)-1,4'-bipiperidin-3-amine, also known as UMB 425, is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. It is a highly selective sigma-1 receptor agonist, which makes it a promising candidate for the treatment of various neurological disorders.
作用机制
N-(3,4-dimethoxyphenyl)-1'-(2-methylphenyl)-1,4'-bipiperidin-3-amine 425 acts as a highly selective sigma-1 receptor agonist, which means that it binds to and activates the sigma-1 receptor. The sigma-1 receptor is a protein that is found in various parts of the body, including the brain, and is involved in various physiological processes such as pain perception, memory, and mood regulation. Activation of the sigma-1 receptor by N-(3,4-dimethoxyphenyl)-1'-(2-methylphenyl)-1,4'-bipiperidin-3-amine 425 has been shown to have various effects on the body, including neuroprotection, anti-inflammatory effects, and anti-tumor effects.
Biochemical and Physiological Effects:
N-(3,4-dimethoxyphenyl)-1'-(2-methylphenyl)-1,4'-bipiperidin-3-amine 425 has been shown to have various biochemical and physiological effects on the body. It has been shown to increase the expression of various proteins that are involved in neuroprotection and reduce the expression of proteins that are involved in inflammation. It has also been shown to induce apoptosis (programmed cell death) in cancer cells, which could make it a potential anti-cancer agent.
实验室实验的优点和局限性
N-(3,4-dimethoxyphenyl)-1'-(2-methylphenyl)-1,4'-bipiperidin-3-amine 425 has several advantages as a chemical compound for lab experiments. It is highly selective for the sigma-1 receptor, which makes it a useful tool for investigating the physiological processes that are regulated by this receptor. It is also relatively easy to synthesize and purify, which makes it accessible to researchers. However, one limitation of N-(3,4-dimethoxyphenyl)-1'-(2-methylphenyl)-1,4'-bipiperidin-3-amine 425 is that it has not been extensively studied in vivo, which means that its effects on the body as a whole are not well understood.
未来方向
There are several potential future directions for research on N-(3,4-dimethoxyphenyl)-1'-(2-methylphenyl)-1,4'-bipiperidin-3-amine 425. One direction is to further investigate its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to investigate its potential as an anti-cancer agent. Additionally, further studies could be conducted to investigate its effects on other physiological processes that are regulated by the sigma-1 receptor.
合成方法
N-(3,4-dimethoxyphenyl)-1'-(2-methylphenyl)-1,4'-bipiperidin-3-amine 425 can be synthesized using a multi-step process that involves the reaction of 1,4-bis(3-aminopropyl)piperazine with 3,4-dimethoxyphenylacetonitrile and 2-methylphenylboronic acid. The resulting product is then purified using chromatography techniques to obtain N-(3,4-dimethoxyphenyl)-1'-(2-methylphenyl)-1,4'-bipiperidin-3-amine 425 in its pure form.
科学研究应用
N-(3,4-dimethoxyphenyl)-1'-(2-methylphenyl)-1,4'-bipiperidin-3-amine 425 has been the subject of several scientific studies, which have investigated its potential applications in the field of medicinal chemistry. One study found that N-(3,4-dimethoxyphenyl)-1'-(2-methylphenyl)-1,4'-bipiperidin-3-amine 425 exhibits neuroprotective effects, which could make it a potential therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another study found that N-(3,4-dimethoxyphenyl)-1'-(2-methylphenyl)-1,4'-bipiperidin-3-amine 425 has anti-tumor properties, which could make it a promising candidate for the treatment of various types of cancer.
属性
IUPAC Name |
N-(3,4-dimethoxyphenyl)-1-[1-(2-methylphenyl)piperidin-4-yl]piperidin-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H35N3O2/c1-19-7-4-5-9-23(19)27-15-12-22(13-16-27)28-14-6-8-21(18-28)26-20-10-11-24(29-2)25(17-20)30-3/h4-5,7,9-11,17,21-22,26H,6,8,12-16,18H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAYYHGOHOOFXPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCC(CC2)N3CCCC(C3)NC4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H35N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{[2-(hydroxyimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}benzoic acid](/img/structure/B6032754.png)
![N-{2-[(1-benzyl-4-piperidinyl)amino]-2-oxoethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B6032760.png)

![3-[2-(3-fluorophenyl)ethyl]-1-(tetrahydro-2H-pyran-4-ylcarbonyl)piperidine](/img/structure/B6032778.png)
![N'-cyclopentyl-N-isopropyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl][1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B6032779.png)

![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2-methylphenyl)-N~2~-(2-phenylethyl)glycinamide](/img/structure/B6032786.png)
![N-[(3-propyl-5-isoxazolyl)methyl]-6-[2-(2-pyridinyl)-1-pyrrolidinyl]nicotinamide](/img/structure/B6032794.png)
![1-phenyl-4-{3-[1-(tetrahydro-2-furanylcarbonyl)-4-piperidinyl]propanoyl}piperazine](/img/structure/B6032802.png)
![3-[1-(dimethylamino)cyclopentyl]-1,1-diphenyl-2-propyn-1-ol hydrochloride](/img/structure/B6032807.png)

![N-(3-bromophenyl)-2-cyano-3-[4-(methylthio)phenyl]acrylamide](/img/structure/B6032830.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3,3-diphenyl-1-propanamine hydrochloride](/img/structure/B6032845.png)
![3,3'-[1,2-ethanediylbis(imino-1-ethyl-1-ylidene)]bis(1,7,7-trimethylbicyclo[2.2.1]heptan-2-one)](/img/structure/B6032860.png)